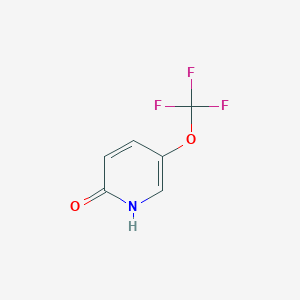

5-(Trifluoromethoxy)pyridin-2-ol

CAS No.: 1052722-33-4

Cat. No.: VC3031375

Molecular Formula: C6H4F3NO2

Molecular Weight: 179.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1052722-33-4 |

|---|---|

| Molecular Formula | C6H4F3NO2 |

| Molecular Weight | 179.1 g/mol |

| IUPAC Name | 5-(trifluoromethoxy)-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C6H4F3NO2/c7-6(8,9)12-4-1-2-5(11)10-3-4/h1-3H,(H,10,11) |

| Standard InChI Key | ZCEMHHMTDMCTPA-UHFFFAOYSA-N |

| SMILES | C1=CC(=O)NC=C1OC(F)(F)F |

| Canonical SMILES | C1=CC(=O)NC=C1OC(F)(F)F |

Introduction

Chemical Structure and Properties

5-(Trifluoromethoxy)pyridin-2-ol belongs to the family of fluorinated pyridines, specifically those containing a hydroxyl group at position 2 and a trifluoromethoxy group at position 5. The trifluoromethoxy (-OCF₃) group represents an important structural feature that distinguishes it from the more documented 5-(trifluoromethyl)pyridin-2-ol, which contains a trifluoromethyl (-CF₃) group.

For comparison, the related compound 5-(trifluoromethyl)pyridin-2-ol has the following properties:

| Property | 5-(trifluoromethyl)pyridin-2-ol |

|---|---|

| Molecular Formula | C₆H₄F₃NO |

| Molecular Weight | 163.097 Da |

| CAS Number | 79894-13-6 |

| Exact Mass | 163.02400 |

| Polar Surface Area (PSA) | 33.12000 |

| LogP | 1.80600 |

| Appearance | Not specified in sources |

The 5-(trifluoromethoxy)pyridin-2-ol would be expected to have a slightly higher molecular weight due to the additional oxygen atom in the trifluoromethoxy group compared to the trifluoromethyl group in the related compound.

Alternative Names and Identifiers

The compound may be identified through various chemical naming conventions:

| Naming System | Identifier for 5-(trifluoromethyl)pyridin-2-ol |

|---|---|

| IUPAC Name | 5-(trifluoromethyl)pyridin-2-ol |

| Common Name | 5-(Trifluoromethyl)-2(1H)-pyridinone |

| SMILES Notation | FC(F)(F)c1cnc(O)cc1 |

It is important to note that the available data refers to 5-(trifluoromethyl)pyridin-2-ol rather than the trifluoromethoxy variant requested in the query .

Analytical Data

Spectroscopic Properties

The following spectroscopic data has been reported for related compounds:

| Analysis Method | Results for Related Compounds |

|---|---|

| LC-MS (ESI) | (M+H⁺) = 165.1, (M-H⁺) = 163.1 |

| ¹H NMR (400MHz, MeOD) | 8.43 (s, 2H) |

These values are specific to 2-(trifluoromethyl)pyrimidine-5-ol and would differ for 5-(Trifluoromethoxy)pyridin-2-ol .

Chemical Reactivity

Based on the structure of fluorinated pyridinols, these compounds generally exhibit the following chemical behaviors:

-

The hydroxyl group at position 2 can participate in hydrogen bonding

-

The electron-withdrawing nature of the trifluoromethyl or trifluoromethoxy group affects the electron distribution across the pyridine ring

-

These compounds can serve as building blocks in the synthesis of more complex structures, particularly in pharmaceutical development

Applications in Research and Development

Fluorinated pyridines have significant applications in various fields, particularly:

Pharmaceutical Research

Fluorinated heterocycles, including pyridines with trifluoromethyl and trifluoromethoxy groups, are frequently employed in medicinal chemistry for several reasons:

-

Enhanced metabolic stability

-

Increased lipophilicity allowing for better penetration of biological membranes

-

Modified binding properties to target proteins

-

Altered physicochemical properties of parent molecules

Agricultural Chemistry

In agricultural applications, fluorinated compounds often demonstrate enhanced:

-

Stability against environmental degradation

-

Persistence in targeted environments

-

Specificity in biological interactions

Research Context and Future Directions

Fluorinated pyridines continue to be important subjects of research across multiple disciplines. The specific substitution pattern of 5-(Trifluoromethoxy)pyridin-2-ol would likely confer unique properties of interest to researchers in:

-

Drug discovery and development

-

Agrochemical research

-

Materials science

-

Organic synthesis methodology

Current research trends suggest increasing interest in:

-

Green chemistry approaches to synthesizing fluorinated compounds

-

Structure-activity relationship studies for fluorinated heterocycles

-

Novel applications in emerging technologies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume